![molecular formula C19H23N3O2 B5738153 N-(4-acetylphenyl)-N'-[4-(diethylamino)phenyl]urea](/img/structure/B5738153.png)
N-(4-acetylphenyl)-N'-[4-(diethylamino)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-N’-[4-(diethylamino)phenyl]urea: is an organic compound that belongs to the class of ureas This compound is characterized by the presence of an acetyl group attached to a phenyl ring and a diethylamino group attached to another phenyl ring, both connected through a urea linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-N’-[4-(diethylamino)phenyl]urea typically involves the reaction of 4-acetylaniline with 4-(diethylamino)aniline in the presence of a coupling agent such as carbonyldiimidazole or phosgene. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions. The general reaction scheme is as follows:
4-acetylaniline+4-(diethylamino)anilinecoupling agentN-(4-acetylphenyl)-N’-[4-(diethylamino)phenyl]urea
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature regulation can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
N-(4-acetylphenyl)-N’-[4-(diethylamino)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
N-(4-acetylphenyl)-N’-[4-(diethylamino)phenyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(4-acetylphenyl)-N’-[4-(diethylamino)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and diethylamino groups may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(4-acetylphenyl)-N’-phenylurea
- N-(4-acetylphenyl)-N’-[4-(methylamino)phenyl]urea
- N-(4-acetylphenyl)-N’-[4-(dimethylamino)phenyl]urea
Uniqueness
N-(4-acetylphenyl)-N’-[4-(diethylamino)phenyl]urea is unique due to the presence of the diethylamino group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
1-(4-acetylphenyl)-3-[4-(diethylamino)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-4-22(5-2)18-12-10-17(11-13-18)21-19(24)20-16-8-6-15(7-9-16)14(3)23/h6-13H,4-5H2,1-3H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAMPUSKECGEIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
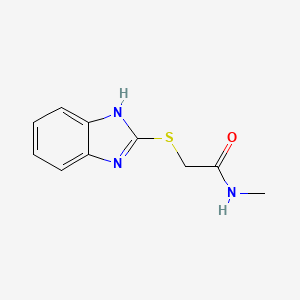
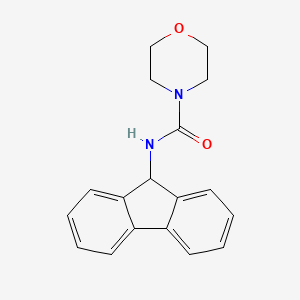
![2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5738086.png)
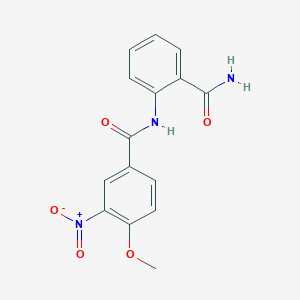
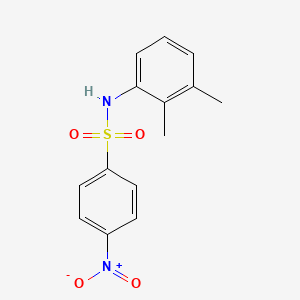
![1-[4-(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)piperazin-1-yl]ethanone](/img/structure/B5738109.png)
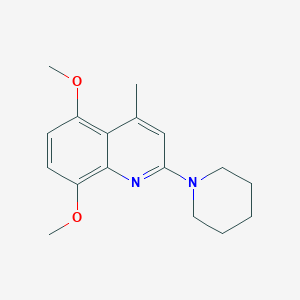
![5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5738118.png)
![N'-[(E)-(2,4,6-trimethylphenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5738122.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone](/img/structure/B5738123.png)
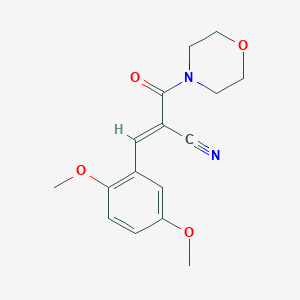
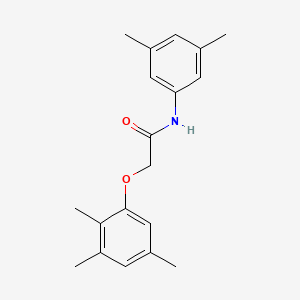
![2-{[2-(benzylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5738177.png)
![N-[(PYRIDIN-4-YL)METHYL]-2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B5738178.png)
